synthesis and characterization of basic cupric carbonate
synthesis and characterization of basic cupric carbonate
An In-depth Technical Guide on the Synthesis and Characterization of Basic Cupric Carbonate
Introduction
Basic cupric carbonate, more accurately known as copper(II) carbonate hydroxide (B78521), is an inorganic compound that consists of copper(II), carbonate, and hydroxide ions.[1] It is not to be confused with the true neutral copper(II) carbonate (CuCO₃), which is unstable and was only synthesized in 1973 under high temperatures and pressures.[1] The basic form is commonly found in nature in two primary mineral forms: malachite and azurite (B1638891).
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Malachite: A green solid with the chemical formula Cu₂(CO₃)(OH)₂.[1][2] It has been used since antiquity as a pigment and is responsible for the green patina seen on weathered copper, bronze, and brass.[1]
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Azurite: A blue solid with the chemical formula Cu₃(CO₃)₂(OH)₂.[1] Like malachite, it has a long history of use as a pigment.[1]
This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development and materials science. It details common synthesis protocols, analytical characterization techniques, and key physicochemical properties.
Physicochemical Properties
Basic cupric carbonate is a green or blue-green crystalline powder or solid.[3][4] It is insoluble in water and alcohol but dissolves in acids, ammonia, and solutions of alkali metal cyanides.[5][6] Its key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | Cu₂(CO₃)(OH)₂ (Malachite) | [1][3][4] |
| Appearance | Green to blue-green amorphous powder or crystals | [3][4][5] |
| Molecular Weight | 221.12 g/mol | [4] |
| Density | ~4.0 g/cm³ | [1][3][5] |
| Melting Point | Decomposes at ~200-220 °C | [1][3][5][6] |
| Solubility in Water | Insoluble | [1][4][5] |
Synthesis of Basic Cupric Carbonate
The most prevalent method for synthesizing basic cupric carbonate is through a precipitation reaction involving a soluble copper(II) salt and a soluble carbonate or bicarbonate salt.[7] The reaction stoichiometry and conditions, such as temperature and pH, can influence the final product's morphology and phase (malachite vs. azurite).[8][9][10]
General Synthesis Workflow
The diagram below illustrates the typical workflow for the precipitation synthesis of basic cupric carbonate.
Caption: Figure 1. General Synthesis Workflow
Detailed Experimental Protocol: Precipitation Method
This protocol is based on common laboratory procedures for synthesizing basic cupric carbonate.[2][11][12]
Materials:
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium carbonate (Na₂CO₃), anhydrous
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Deionized water
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Beakers, magnetic stirrer, hot plate, Büchner funnel, filter paper
Procedure:
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Prepare Solutions:
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Precipitation:
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Heating and Aging:
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Gently heat the resulting mixture to approximately 55-60 °C while stirring.[2] Maintain this temperature for about an hour to ensure the reaction is complete and to age the precipitate.
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Cooling and Isolation:
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Washing:
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Wash the precipitate on the filter paper with several portions of deionized water to remove soluble impurities like sodium sulfate.[11]
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Optionally, a final wash with acetone (B3395972) can be performed to facilitate drying.[2]
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Drying:
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Dry the collected solid in a low-temperature oven or by air drying. The final product is a fine, green powder.[12]
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The balanced chemical equation for this reaction is: 2 CuSO₄(aq) + 2 Na₂CO₃(aq) + H₂O(l) → Cu₂(CO₃)(OH)₂(s) + 2 Na₂SO₄(aq) + CO₂(g)[11]
Characterization of Basic Cupric Carbonate
A variety of analytical techniques are employed to confirm the identity, purity, structure, and morphology of the synthesized basic cupric carbonate.
Characterization Workflow
The following diagram outlines the key techniques used for the characterization of the synthesized powder.
Caption: Figure 2. Characterization Techniques Workflow
Analytical Techniques and Expected Results
X-ray Diffraction (XRD):
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Protocol: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
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Data: XRD is used to identify the crystalline phase of the material. For malachite, the diffraction peaks should match standard patterns, such as JCPDS card No. 76-0660.[9] The crystal system for malachite is monoclinic with a space group of P2₁/a.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Protocol: The sample (often mixed with KBr and pressed into a pellet) is exposed to infrared radiation, and the absorbance is measured as a function of wavenumber.
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Data: The FTIR spectrum confirms the presence of characteristic functional groups. Key absorption bands for basic cupric carbonate are associated with the carbonate (CO₃²⁻) and hydroxide (OH⁻) ions.[8][9]
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Carbonate (CO₃²⁻) | ~1512, 1078, 850, 698 | [13] |
| Hydroxide (O-H) | Broad peaks in the 3000-3500 cm⁻¹ region | [14] |
Thermogravimetric Analysis (TGA):
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Protocol: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and its mass is continuously monitored.
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Data: TGA reveals the thermal stability and decomposition behavior. Basic cupric carbonate (malachite) typically shows a single-step decomposition, starting around 200-290°C, to form copper(II) oxide (CuO), carbon dioxide, and water.[5][15][16] The total weight loss corresponds to the loss of CO₂ and H₂O.[15]
| Decomposition Product | Temperature Range (°C) | References |
| CuO + CO₂ + H₂O | Starts ~200-290 | [5][15][16] |
Scanning Electron Microscopy (SEM):
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Protocol: The sample is coated with a conductive material (e.g., gold) and scanned with a focused beam of electrons to produce high-resolution images of the surface topography.
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Data: SEM images reveal the morphology, particle size, and aggregation state of the synthesized powder. Depending on the synthesis conditions (pH, temperature, reaction time), morphologies such as microspheres, spherical aggregates, or nanocrystals can be observed.[8][9][13][17] Particle sizes can vary from nanometers to several micrometers.[9][10]
Raman Spectroscopy:
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Protocol: The sample is illuminated with a monochromatic laser, and the inelastically scattered light is collected and analyzed to provide a vibrational spectrum.
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Data: Raman spectroscopy serves as a complementary technique to FTIR for structural characterization.[18] It is particularly useful for distinguishing between different copper carbonate phases like malachite and azurite and for analyzing pigments in artistic and archaeological contexts.[14][19]
References
- 1. Basic copper carbonate - Wikipedia [en.wikipedia.org]
- 2. personal.denison.edu [personal.denison.edu]
- 3. What is Basic Cupric Carbonate - Properties & Specifications [cobalt-nickel.net]
- 4. chemiis.com [chemiis.com]
- 5. Cupric carbonate basic | 12069-69-1 [chemicalbook.com]
- 6. cupricoxide.com [cupricoxide.com]
- 7. Process for producing basic copper carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 8. [PDF] Preparation of Basic Copper Carbonate Microspheres by Precipitation Method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Basic Cupric Carbonate for Research Applications [benchchem.com]
- 11. bismuthbuilds.medium.com [bismuthbuilds.medium.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
